molecular formula C10H12N2O2S B2493616 (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide CAS No. 2375250-22-7

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide

Cat. No.: B2493616
CAS No.: 2375250-22-7
M. Wt: 224.28
InChI Key: OLZWOHTXDLTHMQ-LPEHRKFASA-N
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Description

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyridine ring attached to a bicyclic framework containing sulfur and nitrogen atoms. The presence of the 2lambda6-thia group and the 2,2-dioxide configuration adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core, followed by the introduction of the pyridine ring and the incorporation of the sulfur and nitrogen atoms. Common reagents used in these reactions include organolithium compounds, sulfur-containing reagents, and nitrogen sources. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions to yield amines and thiols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur and nitrogen atoms play a crucial role in these interactions, forming stable complexes with the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide stands out due to its unique combination of a pyridine ring with a bicyclic framework containing sulfur and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5S,7S)-7-pyridin-3-yl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-15(14)10-8(6-12-15)4-9(10)7-2-1-3-11-5-7/h1-3,5,8-10,12H,4,6H2/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWOHTXDLTHMQ-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNS(=O)(=O)C2C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNS(=O)(=O)[C@H]2[C@@H]1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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